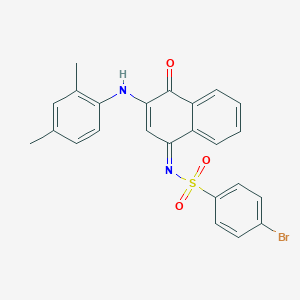
4-bromo-N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as BON, is a compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of naphthalene derivatives, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the proteasome complex. The proteasome is a large protein complex that plays a critical role in the degradation of intracellular proteins. Inhibition of the proteasome complex by this compound leads to the accumulation of misfolded and damaged proteins, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In addition to its potent anticancer activity, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. This compound has also been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-bromo-N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide for lab experiments is its potent anticancer activity. This compound has been shown to exhibit activity against a variety of cancer cell lines, making it a promising candidate for further development as a cancer therapeutic. One limitation of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of 4-bromo-N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One area of interest is the development of this compound as a cancer therapeutic. Further studies are needed to determine the optimal dosage and delivery method for this compound in vivo. Another area of interest is the study of this compound's anti-inflammatory and neuroprotective activities, which could have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of more soluble derivatives of this compound could help to overcome some of the limitations associated with this compound.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide can be achieved through a multi-step process involving the reaction of 4-bromo-1-naphthalenesulfonyl chloride with 3-(2,4-dimethylanilino)-4-oxo-1-naphthalenesulfonic acid in the presence of a base. This reaction results in the formation of this compound as a yellow solid with a melting point of 240-242°C.
Applications De Recherche Scientifique
4-bromo-N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce cell death by activating the caspase-dependent apoptotic pathway.
Propriétés
Formule moléculaire |
C24H19BrN2O3S |
|---|---|
Poids moléculaire |
495.4 g/mol |
Nom IUPAC |
(NZ)-4-bromo-N-[3-(2,4-dimethylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C24H19BrN2O3S/c1-15-7-12-21(16(2)13-15)26-23-14-22(19-5-3-4-6-20(19)24(23)28)27-31(29,30)18-10-8-17(25)9-11-18/h3-14,26H,1-2H3/b27-22- |
Clé InChI |
TXONOBKPUWFOJI-QYQHSDTDSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)Br)/C4=CC=CC=C4C2=O)C |
SMILES |
CC1=CC(=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284996.png)
![4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B285005.png)
amino]-1-naphthyl isonicotinate](/img/structure/B285007.png)
amino]-1-naphthyl 4-methylbenzoate](/img/structure/B285008.png)
![4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B285009.png)
![Methyl 5-{acetyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285014.png)
![4-{Benzoyl[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl benzoate](/img/structure/B285020.png)



![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B285026.png)
![4-{Benzoyl[(4-isopropylphenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B285027.png)
![4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}-1-naphthyl 4-chlorobenzoate](/img/structure/B285028.png)
![4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B285029.png)
